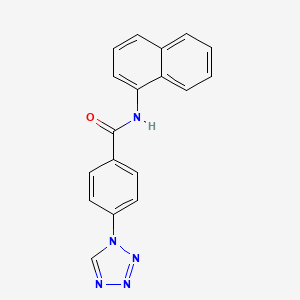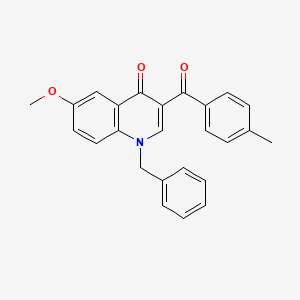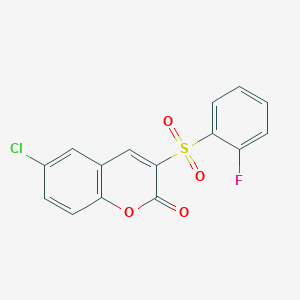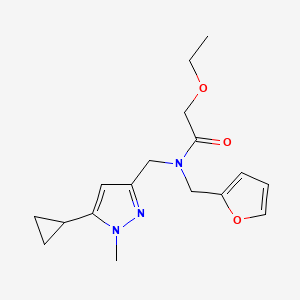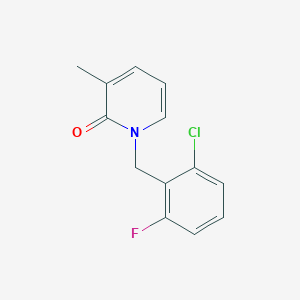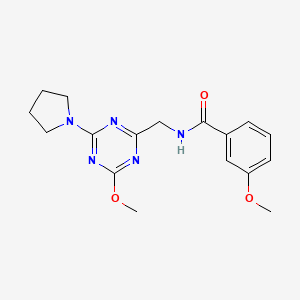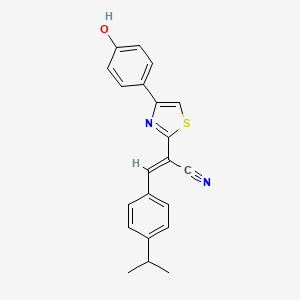
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile, also known as HIT-6, is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and its co-chaperone, Cdc37. This compound has attracted significant attention due to its potential as a therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthesis and Structural Analysis : The reduction of similar acrylonitriles has been explored, providing insights into the synthesis of derivatives with potential applications in various fields. For instance, the reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles yielded derivatives with confirmed structures through X-ray diffraction analysis, highlighting methods for synthesizing complex molecules (Frolov et al., 2005).
Anticorrosive Applications
- Corrosion Inhibition : Certain derivatives have shown remarkable efficiency as corrosion inhibitors for metals, which is crucial for extending the lifespan of materials in corrosive environments. For example, studies have demonstrated that some thiazoles act as effective corrosion inhibitors for copper, suggesting potential applications of similar compounds in protecting metal surfaces (Farahati et al., 2019).
Biological Activities
- Cytotoxic Activities Against Cancer Cells : Research has indicated that acrylonitrile derivatives can possess significant in vitro cytotoxic potency against various human cancer cell lines. This suggests potential therapeutic applications in the development of new anticancer agents. The structure-activity relationships (SAR) studies provide insights into the molecular features contributing to their cytotoxic activities (Sa̧czewski et al., 2004).
Photophysical Properties
- Optoelectronic Applications : The design and synthesis of donor-acceptor substituted thiophene dyes have demonstrated enhanced nonlinear optical limiting, which is beneficial for applications in photonic or optoelectronic devices. This includes the protection of human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Fluorescence and Sensing Applications
- Fluorescent Probes : Acrylonitrile derivatives have been synthesized for applications as fluorescent probes, enabling the colorimetric detection of specific substances. For instance, a study described the development of a fluorescent probe for detecting bisulfite in food samples, showcasing the utility of such compounds in environmental and food safety monitoring (Chen et al., 2019).
Propiedades
IUPAC Name |
(E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-14(2)16-5-3-15(4-6-16)11-18(12-22)21-23-20(13-25-21)17-7-9-19(24)10-8-17/h3-11,13-14,24H,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLBDCXZWSMSSA-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-hydroxyphenyl)thiazol-2-yl)-3-(4-isopropylphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

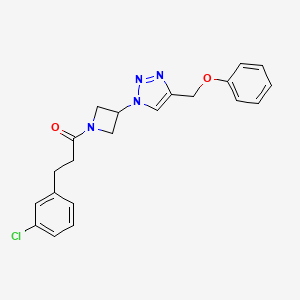
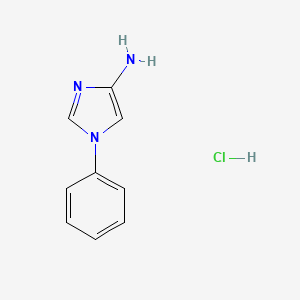
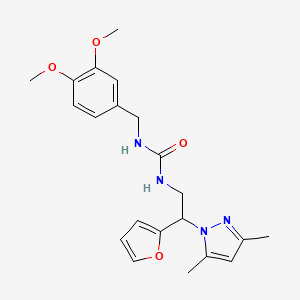
![7-[2-(2-methylpiperidin-1-yl)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2847041.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2847042.png)
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)
